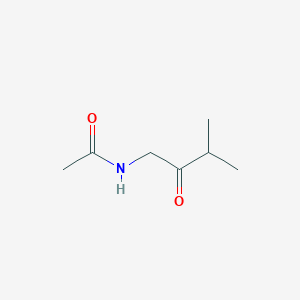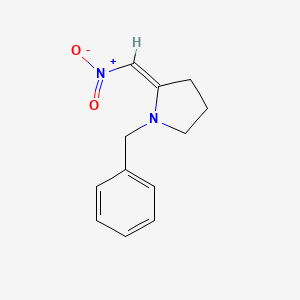![molecular formula C9H11FO B13792400 Bicyclo[2.2.2]oct-2-ene-1-carbonyl fluoride CAS No. 90014-06-5](/img/structure/B13792400.png)
Bicyclo[2.2.2]oct-2-ene-1-carbonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[222]oct-2-ene-1-carbonyl fluoride is an organic compound with a unique bicyclic structure It is characterized by a bicyclo[222]octene framework, which consists of a cyclohexane ring fused with two ethylene bridges, and a carbonyl fluoride functional group attached to the second carbon atom of the bicyclic system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]oct-2-ene-1-carbonyl fluoride typically involves the following steps:
Formation of Bicyclo[2.2.2]oct-2-ene: This can be achieved through a Diels-Alder reaction between cyclohexadiene and ethylene.
Introduction of the Carbonyl Fluoride Group: The bicyclo[2.2.2]oct-2-ene can be further reacted with phosgene (carbonyl chloride) in the presence of a base to introduce the carbonyl fluoride group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety measures when handling reactive intermediates like phosgene.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.2]oct-2-ene-1-carbonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl fluoride group can be a site for nucleophilic attack, leading to the formation of different derivatives.
Oxidation and Reduction: The bicyclic structure can be subjected to oxidation or reduction reactions, altering the oxidation state of the carbon atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, alcohols, or thiols can react with the carbonyl fluoride group under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the bicyclic structure.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the bicyclic system.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters depending on the nucleophile used.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced bicyclic compounds with altered hydrogenation states.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.2]oct-2-ene-1-carbonyl fluoride has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Medicinal Chemistry:
Biological Studies: Used in the study of enzyme mechanisms and interactions due to its reactive carbonyl fluoride group.
Mecanismo De Acción
The mechanism of action of bicyclo[2.2.2]oct-2-ene-1-carbonyl fluoride involves its reactivity towards nucleophiles. The carbonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity can be exploited in various chemical transformations, where the compound acts as an intermediate or a reagent.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octane: Lacks the carbonyl fluoride group, making it less reactive in nucleophilic substitution reactions.
Bicyclo[2.2.2]oct-2-ene: Similar bicyclic structure but without the carbonyl fluoride group.
Cyclohexene: A simpler structure with only one ring and no ethylene bridges.
Uniqueness
Bicyclo[2.2.2]oct-2-ene-1-carbonyl fluoride is unique due to the presence of the carbonyl fluoride group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and materials science.
Propiedades
Número CAS |
90014-06-5 |
|---|---|
Fórmula molecular |
C9H11FO |
Peso molecular |
154.18 g/mol |
Nombre IUPAC |
bicyclo[2.2.2]oct-2-ene-1-carbonyl fluoride |
InChI |
InChI=1S/C9H11FO/c10-8(11)9-4-1-7(2-5-9)3-6-9/h1,4,7H,2-3,5-6H2 |
Clave InChI |
ZGBCDHJHZYVKOZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1C=C2)C(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


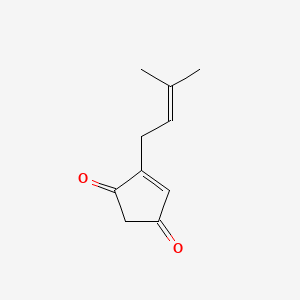
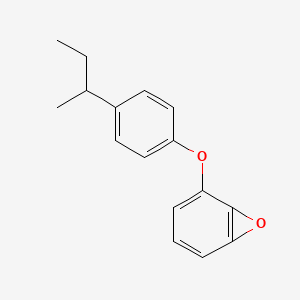
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792330.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792338.png)
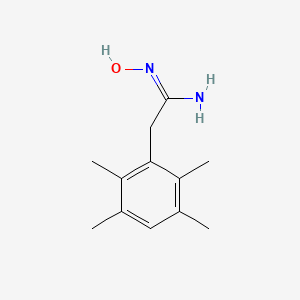
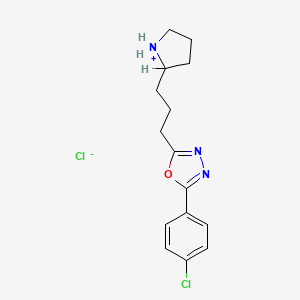
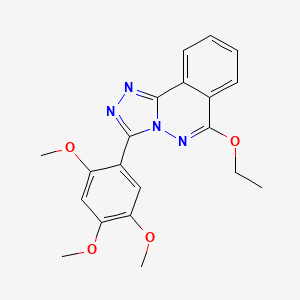
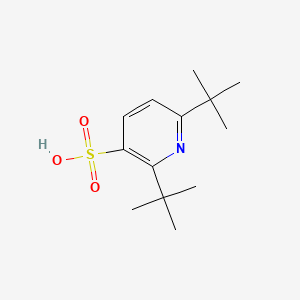
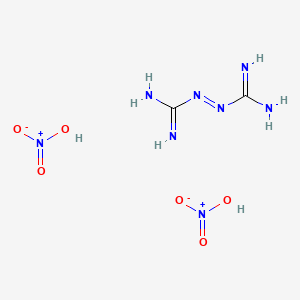
![1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine](/img/structure/B13792358.png)
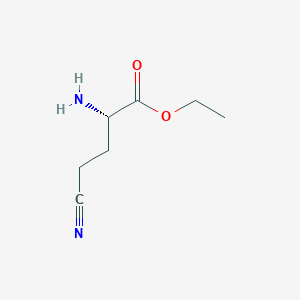
![N-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl}acetamide](/img/structure/B13792365.png)
